molecular formula C11H14O4S B13613417 3-(4-(Methylsulfonyl)phenyl)butanoic acid

3-(4-(Methylsulfonyl)phenyl)butanoic acid

Cat. No.: B13613417
M. Wt: 242.29 g/mol
InChI Key: UVQDNAHBSLOYDI-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)butanoic acid is an organic compound with the molecular formula C11H14O4S It is characterized by a butanoic acid backbone substituted with a methylsulfonyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)butanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(Methylsulfonyl)benzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Methylsulfonyl)phenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as bromine or chlorine, and nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Halogenated or nitrated phenylbutanoic acids.

Scientific Research Applications

3-(4-(Methylsulfonyl)phenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)benzoic acid: Similar structure but lacks the butanoic acid chain.

    3-(4-(Methylsulfonyl)phenyl)propanoic acid: Similar structure but with a shorter carbon chain.

    4-(Methylsulfonyl)phenylacetic acid: Similar structure but with an acetic acid group instead of butanoic acid.

Uniqueness

3-(4-(Methylsulfonyl)phenyl)butanoic acid is unique due to its specific combination of a butanoic acid backbone and a methylsulfonyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(7-11(12)13)9-3-5-10(6-4-9)16(2,14)15/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQDNAHBSLOYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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